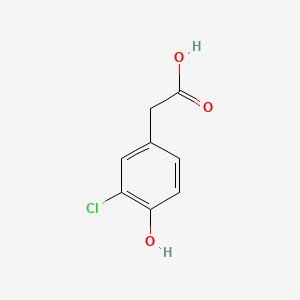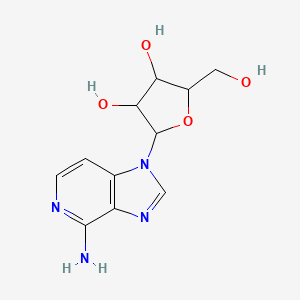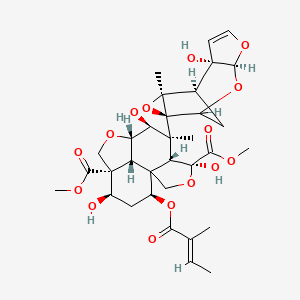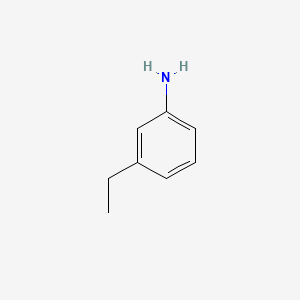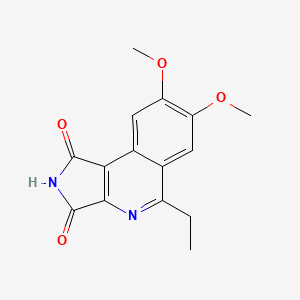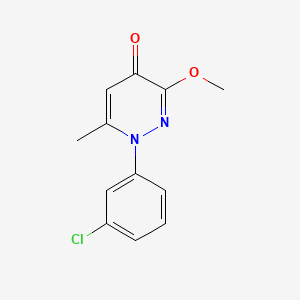
7-Troc-Paclitaxel
Übersicht
Beschreibung
7-Troc-Paclitaxel is a derivative of paclitaxel, a well-known anticancer agent. Paclitaxel, originally isolated from the bark of the Pacific yew tree (Taxus brevifolia), is widely used in the treatment of various cancers, including ovarian, breast, and lung cancers . The modification at the C-7 position with a trichloroethoxycarbonyl (Troc) group enhances the compound’s stability and solubility, making it a valuable candidate for further research and therapeutic applications.
Wirkmechanismus
Target of Action
7-Troc-Paclitaxel is a precursor of Paclitaxel , a well-known chemotherapeutic agent. The primary target of Paclitaxel is the microtubule, a component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Paclitaxel, and by extension this compound, operates by interfering with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel hyper-stabilizes their structure . This stabilization prevents the cell from using its cytoskeleton in a flexible manner, which is particularly detrimental during cell division .
Biochemical Pathways
The Paclitaxel biosynthetic pathway in yew is divided into three main stages . The last part of the Paclitaxel biosynthesis pathway, from 2-debenzoyltaxane to Paclitaxel, has been totally clarified . Paclitaxel can suppress the proliferation of cancer cells by inducing cell cycle arrest and induction of mitotic catastrophe . Besides the induction of mitotic catastrophe that occurs during mitosis, Paclitaxel has been shown to induce the expression of several pro-apoptosis mediators .
Pharmacokinetics
Paclitaxel has been studied formally at doses of 15–825 mg/m2 and infused over 0.5–96 h . The most widely used dose of Paclitaxel, 175 mg/m2 given as a 3-h infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m2, and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 h .
Result of Action
The action of Paclitaxel results in the arrest of cell division, leading to cell death . This is particularly effective in rapidly dividing cells, such as cancer cells. The use of Paclitaxel has shown promising outcomes in the treatment of various cancers, including ovarian, breast, and lung cancer .
Action Environment
The efficacy and safety of Paclitaxel can be influenced by various environmental factors. For instance, the formulation of Paclitaxel can affect its action. Studies have shown that nanoparticle albumin-bound Paclitaxel can improve the pathological complete response rate and event-free survival compared with solvent-based Paclitaxel, with reasonable toxicities .
Biochemische Analyse
Biochemical Properties
7-Troc-Paclitaxel interacts with several biomolecules, primarily β-tubulin . It promotes the polymerization and assembly of tubulin, depleting intracellular tubulin, preventing spindle formation, leading to mitotic arrest in the G2/M phase, terminating cell division, and ultimately leading to cancer cell death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-tubulin, promoting their assembly and disassembly to form stable, nonfunctional microtubules . This stabilization of microtubules blocks cells in the M phase of the cell cycle, inhibiting cell division and causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the drug’s efficacy increases over time, with a higher rate of apoptosis observed in cancer cells treated with the drug for longer periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses of the drug have been associated with increased rates of apoptosis in cancer cells . High doses may also lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP 2C8 and CYP 3A4, which are involved in its metabolism . It also affects metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to bind to albumin, which facilitates its transport across the endothelial barrier into tumor tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm of cells, where it interacts with microtubules . Its activity and function are influenced by its subcellular localization, with its effects on microtubule dynamics leading to cell cycle arrest and apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Troc-Paclitaxel involves several key steps:
Acetylation of 10-deacetyl baccatin-III: This step involves acetylating 10-deacetyl baccatin-III at the C-10 position in the presence of a tertiary amine base to give baccatin-III.
Protection at the C-7 Position: Baccatin-III is then reacted with a protecting group, such as 2,2,2-trichloroethylchloroformate, to protect the C-7 position.
Conversion to Paclitaxel: The protected baccatin-III is then converted to paclitaxel through a series of reactions, including coupling with an appropriate β-lactam and subsequent deprotection.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Troc-Paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
7-Troc-Paclitaxel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying microtubule dynamics.
Medicine: Explored for its anticancer properties and potential use in combination therapies to enhance efficacy and reduce resistance.
Industry: Utilized in the development of new drug formulations and delivery systems to improve bioavailability and therapeutic outcomes
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: The parent compound, widely used in cancer therapy.
Cabazitaxel: Another semi-synthetic derivative with improved efficacy against certain resistant cancer cell lines.
Uniqueness of 7-Troc-Paclitaxel:
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H52Cl3NO16/c1-26-32(67-44(61)37(57)36(29-16-10-7-11-17-29)54-42(59)30-18-12-8-13-19-30)23-49(63)41(69-43(60)31-20-14-9-15-21-31)39-47(6,40(58)38(66-27(2)55)35(26)46(49,4)5)33(68-45(62)65-25-50(51,52)53)22-34-48(39,24-64-34)70-28(3)56/h7-21,32-34,36-39,41,57,63H,22-25H2,1-6H3,(H,54,59)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHVJDHKCYODM-MUQZGBOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H52Cl3NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1029.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




